molecular formula C22H24N4O3 B2518706 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235317-06-2

4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2518706
CAS No.: 1235317-06-2
M. Wt: 392.459
InChI Key: FKKFRRJLOZVWHI-UHFFFAOYSA-N
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Description

“4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amide group: This step involves the reaction of the piperidine derivative with 3-cyanobenzoyl chloride in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, derivatives of piperidine are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. Piperidine derivatives have been studied for their potential as analgesics, antipsychotics, and anti-inflammatory agents.

Industry

In the industrial sector, such compounds can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple cyclic amine.

    N-phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.

    N-(2-methoxyphenyl)piperidine: A derivative with a methoxyphenyl group attached to the nitrogen atom.

Uniqueness

“4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” is unique due to the presence of the 3-cyanobenzamido group, which can impart distinct chemical and biological properties compared to other piperidine derivatives.

Biological Activity

The compound 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a member of the piperidine family, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N4_{4}O2_{2}

The presence of functional groups such as the piperidine ring, methoxy group, and cyanobenzamide moiety contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) with mechanisms involving cell cycle arrest and apoptosis induction .

  • Case Study : A derivative related to this compound demonstrated a half-maximal inhibitory concentration (IC50) comparable to doxorubicin, suggesting potential as an anticancer agent.

Antimicrobial Activity

Studies on related piperidine compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other bacterial strains . This suggests that the compound may possess similar antimicrobial properties.

Enzyme Inhibition

Piperidine derivatives are also known for their enzyme inhibitory activities. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle in the S phase, preventing DNA replication.
  • Apoptosis Induction : The triggering of mitochondrial pathways leading to programmed cell death has been observed in cancer cell lines treated with piperidine derivatives.
  • Enzyme Interaction : Binding studies suggest that the compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50/Effectiveness
Compound AAnticancerA549 Cell LineComparable to Doxorubicin
Compound BAntimicrobialSalmonella typhiModerate Activity
Compound CAChE InhibitionAcetylcholinesteraseStrong Inhibitor

Properties

IUPAC Name

4-[[(3-cyanobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-20-8-3-2-7-19(20)25-22(28)26-11-9-16(10-12-26)15-24-21(27)18-6-4-5-17(13-18)14-23/h2-8,13,16H,9-12,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKFRRJLOZVWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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